BenchChemオンラインストアへようこそ!

Adx 10059

mGlu5 Negative Allosteric Modulator Potency

Select ADX 10059 for its uniquely pure negative allosteric modulation of mGlu5, distinctly different from MPEP or fenobam. With an IC50 of 17.1 nM, it is the most potent reference standard available for characterizing novel ligands. Its clinical validation in reducing esophageal acid exposure by 50% and achieving a 17% pain-free rate in migraine makes it an indispensable tool for GI motility and CNS target engagement studies. Ideal for short-term preclinical models; avoid chronic dosing paradigms.

Molecular Formula C15H13FN2
Molecular Weight 240.27 g/mol
CAS No. 757950-09-7
Cat. No. B1678816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdx 10059
CAS757950-09-7
SynonymsRaseglurant
Molecular FormulaC15H13FN2
Molecular Weight240.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C
InChIInChI=1S/C15H13FN2/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12/h3-5,8-9H,17H2,1-2H3
InChIKeyMEDCLNYIYBERKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ADX 10059 (Raseglurant) – mGlu5 Negative Allosteric Modulator for Migraine and GERD Research


ADX 10059 (CAS 757950-09-7), also known as Raseglurant, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5) . It is a derivative of the prototypical mGlu5 antagonist MPEP . ADX 10059 has been clinically evaluated for the treatment of migraine and gastroesophageal reflux disease (GERD) [1]. The compound is orally bioavailable and functions by non-competitively reducing the receptor's response to glutamate, thereby modulating central and peripheral glutamatergic signaling .

Why ADX 10059 Cannot Be Substituted by Other mGlu5 Modulators


mGlu5 negative allosteric modulators exhibit significant structural and pharmacological diversity, leading to variations in potency, binding kinetics, and selectivity profiles [1]. ADX 10059 possesses a distinct IC50 of 17.1 nM for mGlu5 , differentiating it from closely related analogs like MPEP (IC50 = 36 nM) and fenobam (IC50 = 58 nM) [2]. Furthermore, ADX 10059 is a pure NAM, whereas fenobam displays inverse agonist properties [2]. These differences preclude simple interchangeability, as each compound may yield divergent outcomes in disease-specific models and clinical investigations. The following evidence quantifies these key differentiators.

ADX 10059 Quantitative Differentiation: A Comparator-Based Evidence Guide


Superior In Vitro Potency vs. Prototypical mGlu5 Antagonists

ADX 10059 demonstrates enhanced in vitro potency compared to the foundational mGlu5 antagonist MPEP and the clinically validated anxiolytic fenobam. ADX 10059 inhibits the human mGlu5 receptor with an IC50 of 17.1 nM . In contrast, MPEP exhibits an IC50 of 36 nM under comparable conditions , and fenobam exhibits an IC50 of 58 nM [1]. This represents an approximately 2.1-fold increase in potency over MPEP and a 3.4-fold increase over fenobam.

mGlu5 Negative Allosteric Modulator Potency

Distinct Pharmacological Profile: Pure NAM vs. Inverse Agonist

ADX 10059 functions as a pure negative allosteric modulator (NAM), reducing the receptor's response to glutamate without affecting basal signaling . In contrast, the comparator fenobam exhibits inverse agonist activity, blocking 66% of mGlu5 receptor basal activity with an IC50 of 84 nM in an overexpressed cell line [1]. This functional difference is critical for applications requiring the preservation of constitutive receptor signaling.

mGlu5 Allosteric Modulation Inverse Agonism

Validated Clinical Efficacy in Migraine: Superior to Placebo

ADX 10059 demonstrated statistically significant efficacy in a Phase II clinical trial for acute migraine treatment. A single oral dose of 375 mg ADX 10059 achieved a 2-hour pain-free response in 17% of patients, compared to 5% for placebo (p<0.05) [1]. This represents a 3.4-fold improvement over placebo and is consistent with the effects of established migraine therapeutics like triptans.

Migraine Clinical Trial Efficacy

Proven Symptom Reduction in GERD: Objectively Quantified Reflux Control

In a randomized, double-blind, placebo-controlled trial (N=103), ADX 10059 monotherapy (120 mg b.d.) significantly increased the number of GERD symptom-free days (P=0.045) and heartburn-free days (P=0.037) compared to placebo [1]. Moreover, 24-hour impedance-pH monitoring revealed that ADX 10059 significantly reduced total reflux events (P=0.034) and acidic reflux events (P=0.003) [1]. An earlier proof-of-concept study showed ADX 10059 (250 mg) reduced esophageal acid exposure time (pH<4) from 7.2% to 3.6% [2].

GERD Reflux Clinical Trial

Hepatotoxicity Risk: A Key Consideration for Research-Use Procurement

Clinical development of ADX 10059 for long-term use was terminated due to the observation of significant elevations in alanine aminotransferase (ALT) levels (>5x ULN) in a chronic dosing study [1]. This hepatotoxicity signal, while precluding therapeutic development, is a critical piece of information for researchers. It distinguishes ADX 10059 from other mGlu5 NAMs like MTEP and CTEP, which have different safety profiles and have progressed further in clinical development [2].

Safety Hepatotoxicity Procurement

Optimal Research Applications for ADX 10059 Based on Differentiated Evidence


Acute Migraine Model Validation

Leverage ADX 10059's validated clinical efficacy (17% pain-free vs. 5% placebo [1]) and in vivo potency (comparable to naratriptan in dural vasodilation models [1]) to establish proof-of-concept for novel migraine targets or to benchmark new compounds against a clinically validated mGlu5 NAM. Use in acute dosing paradigms to avoid the confounding effects of hepatotoxicity observed with chronic administration [2].

GERD Mechanistic Studies

Employ ADX 10059 in short-term (<2 weeks) preclinical or ex vivo models of lower esophageal sphincter function and reflux. Its demonstrated ability to reduce esophageal acid exposure time by 50% (7.2% to 3.6% [3]) and significantly reduce total reflux events (P=0.034 [4]) makes it an ideal tool for interrogating the role of peripheral mGlu5 in GI motility. The pure NAM profile ensures that constitutive receptor activity is not suppressed, allowing for more nuanced interpretation of results .

In Vitro Pharmacology Benchmarking

Utilize ADX 10059 as a high-potency (IC50 = 17.1 nM ) reference standard in mGlu5 functional assays. Its clear differentiation from MPEP (IC50 = 36 nM ) and fenobam (IC50 = 58 nM [5]) provides a robust framework for characterizing novel mGlu5 ligands. The pure NAM activity simplifies data analysis compared to compounds with inverse agonist properties.

Ex Vivo and Acute In Vivo CNS Studies

For electrophysiology and acute behavioral studies targeting central mGlu5, ADX 10059 offers a well-characterized tool. Its ability to attenuate dural vasodilator responses and reduce trigeminocervical neuronal firing in anesthetized rats [1] confirms CNS penetration and target engagement. Avoid use in chronic dosing paradigms (>2 weeks) due to the known hepatotoxicity signal [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adx 10059

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.